molecular formula C9H10N2O3S B12726013 Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide CAS No. 108361-80-4

Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide

Cat. No.: B12726013
CAS No.: 108361-80-4
M. Wt: 226.25 g/mol
InChI Key: JLEDEIDCSZXLEJ-UHFFFAOYSA-N
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Description

Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide is a heterocyclic compound that features a unique structure combining an isothiazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using precursors like 2-aminopyridine derivatives and sulfur-containing reagents.

    Oxidation Reactions: Employing oxidizing agents to introduce the dioxide functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:

    Batch Processing: For controlled synthesis and high purity.

    Continuous Flow Chemistry: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation to introduce additional functional groups.

    Reduction: Reduction of the dioxide functionality to yield different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine or isothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts for facilitating specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfone or sulfoxide derivatives.

    Reduction: Could produce thiol or sulfide derivatives.

    Substitution: Leads to various substituted isothiazolo-pyridine compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigated for its pharmacological properties and therapeutic potential.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Isothiazolo(5,4-b)pyridin-3(2H)-one Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.

    Isothiazole Derivatives: Compounds with an isothiazole ring and different substituents.

Uniqueness

Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

108361-80-4

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

2,4,6-trimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C9H10N2O3S/c1-5-4-6(2)10-8-7(5)9(12)11(3)15(8,13)14/h4H,1-3H3

InChI Key

JLEDEIDCSZXLEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)C)C

Origin of Product

United States

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